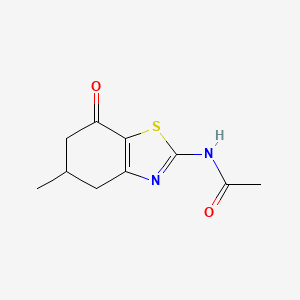![molecular formula C15H15ClO4S B3170968 4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride CAS No. 946386-81-8](/img/structure/B3170968.png)
4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride
Descripción general
Descripción
4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride (4-POP-SC) is a sulfonyl chloride compound used in organic synthesis and laboratory experiments. It is a versatile reagent that can be used in a variety of organic transformations and is well-known for its ability to form carbon-sulfur bonds. 4-POP-SC has numerous applications in the fields of organic chemistry, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Ortho-Sulfonylation
A study by Xu et al. (2015) presents a palladium-catalyzed method for direct sulfonylation of 2-aryloxypyridines at the ortho-position of the benzene ring, using sulfonyl chlorides as sulfonylation reagents. This protocol applies to both electron-rich and electron-deficient substrates, allowing the synthesis of ortho-sulfonylated phenols through subsequent pyridyl group removal from the sulfonylation product (Xu, Liu, Li, & Sun, 2015).
Materials Science
Magnesium Complexes with Sulfonate Phenoxide Ligands
Research by Chen et al. (2010) discusses the preparation of novel sulfonate phenol ligands and their magnesium complexes, which serve as efficient catalysts for the ring-opening polymerization of ε-caprolactone and trimethylene carbonate. These complexes demonstrate controlled polymerization, producing polymers with expected molecular weights and narrow polydispersity indices, especially in the presence of electron-withdrawing substituents like trifluoromethyl groups (Chen, Liu, Lin, & Ko, 2010).
Organic Synthesis
Synthesis of Liquid Crystal Intermediates
Neubert et al. (1979) developed an improved synthesis for 4-alkylbenzenethiols, key intermediates in the preparation of mesomorphic compounds, by sulfonating alkyl-benzenes and converting the resultant sulfonic acid salts to thiols via sulfonyl chlorides. This method also enables the synthesis of 4-alkylphenols, further highlighting the versatility of sulfonyl chloride intermediates in organic synthesis (Neubert, Laskos, Griffith, Stahl, & Maurer, 1979).
Chemical Transformations
Benzophenone-4 Transformation in Chlorination
Xiao et al. (2013) explored the transformation mechanism of benzophenone-4, a common UV-filter, during free chlorine-promoted disinfection. The study disclosed ten new products from this process, revealing multiple transformation routes including chlorine substitution and Baeyer-Villiger-Type oxidation. This research underscores the complex interactions between organic compounds and disinfectants in water treatment processes (Xiao, Wei, Yin, Wei, & Du, 2013).
Propiedades
IUPAC Name |
4-(4-propan-2-yloxyphenoxy)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO4S/c1-11(2)19-12-3-5-13(6-4-12)20-14-7-9-15(10-8-14)21(16,17)18/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATFZHXDRNHFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate](/img/structure/B3170886.png)
![(Z)-2-(1H-1,2,3,4-tetraazol-5-yl)-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]-2-propenenitrile](/img/structure/B3170908.png)
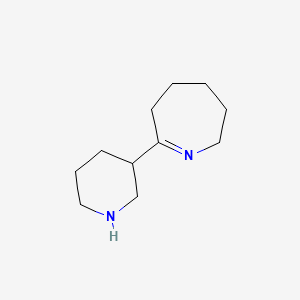
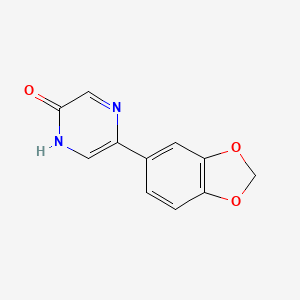

![Methyl 2-{2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl}acetate](/img/structure/B3170936.png)

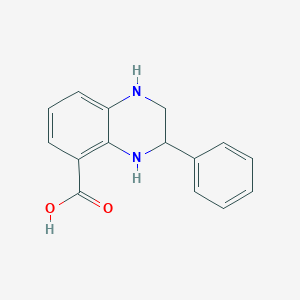
![5-({[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3170948.png)
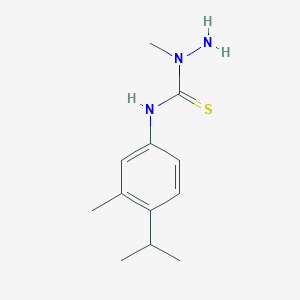

![N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B3170970.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B3170973.png)
